N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide
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Overview
Description
N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropyl group, a pyrimidinyl group, and an acetamide moiety. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide typically involves the reaction of 4-methylpyrimidin-2-ol with isopropylamine and chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-methylpyrimidin-2-ol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-(4-methylpyrimidin-2-yl)acetamide.
Step 2: The intermediate product is then reacted with isopropylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetate, while reduction could produce N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)ethanamide.
Scientific Research Applications
N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
N-isopropyl-2-((4-methylpyrimidin-2-yl)oxy)acetamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide: This compound has a similar acetamide structure but with different substituents, leading to distinct chemical and biological properties.
N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride: Another compound with a similar acetamide moiety but different functional groups, resulting in unique reactivity and applications.
Properties
IUPAC Name |
2-(4-methylpyrimidin-2-yl)oxy-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7(2)12-9(14)6-15-10-11-5-4-8(3)13-10/h4-5,7H,6H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKRFLIIUCINOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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